molecular formula C22H20FN3O B12712517 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- CAS No. 144109-19-3

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)-

Cat. No.: B12712517
CAS No.: 144109-19-3
M. Wt: 361.4 g/mol
InChI Key: OMAATIABANUEIX-UHFFFAOYSA-N
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Description

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes pyrazino, pyrrolo, and benzodiazepine moieties

Preparation Methods

The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the pyrazino and pyrrolo rings through cyclization reactions. The final step involves the addition of the 4-fluorophenylmethyl group. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other pathways, including those involved in neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Compared to other benzodiazepines, 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- stands out due to its unique fused ring structure and the presence of the 4-fluorophenylmethyl group. Similar compounds include:

Properties

CAS No.

144109-19-3

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one

InChI

InChI=1S/C22H20FN3O/c23-18-9-7-16(8-10-18)12-24-14-21-20-6-3-11-25(20)19-5-2-1-4-17(19)13-26(21)22(27)15-24/h1-11,21H,12-15H2

InChI Key

OMAATIABANUEIX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=C(C=C5)F

Origin of Product

United States

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